molecular formula C14H9N3O4S B14006511 2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B14006511
M. Wt: 315.31 g/mol
InChI Key: CZZAPCPWFCGOCC-UHFFFAOYSA-N
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Description

2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is a heterocyclic compound that features a unique combination of furan, thiazole, and nitrophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one typically involves the condensation of 2-nitrobenzaldehyde with 2-aminothiazole in the presence of a furan derivative. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one involves interaction with cellular targets such as enzymes and receptors. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with DNA or proteins, leading to antimicrobial or anticancer effects. The furan and thiazole rings contribute to the compound’s ability to bind to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
  • 2-Amino-5-[[5-(2-methylphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
  • 2-Amino-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

Uniqueness

2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C14H9N3O4S

Molecular Weight

315.31 g/mol

IUPAC Name

2-amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C14H9N3O4S/c15-14-16-13(18)12(22-14)7-8-5-6-11(21-8)9-3-1-2-4-10(9)17(19)20/h1-7H,(H2,15,16,18)

InChI Key

CZZAPCPWFCGOCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N)[N+](=O)[O-]

Origin of Product

United States

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